molecular formula C14H17BN2O2 B13349022 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

Cat. No.: B13349022
M. Wt: 256.11 g/mol
InChI Key: IWJNRTYXTYTCJP-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base like NMM (N-methylmorpholine) in a solvent like dioxane. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, facilitating various chemical transformations. The presence of the naphthyridine moiety enhances the compound’s ability to participate in π-π stacking interactions, which can influence its reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine include:

The uniqueness of this compound lies in its naphthyridine moiety, which provides additional reactivity and binding properties compared to other boronic esters.

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-8-10-6-5-7-17-12(10)11/h5-9H,1-4H3

InChI Key

IWJNRTYXTYTCJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2N=CC=C3

Origin of Product

United States

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